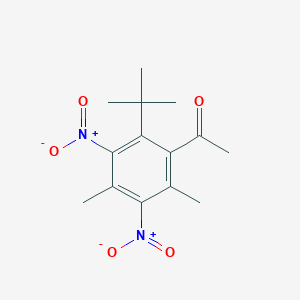
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one typically involves nitration of 4-tert-butyl-2,6-dimethylacetophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Solvents like tetrahydrofuran (THF) and toluene are often used in the process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Reduction: 1-(2-tert-Butyl-4,6-dimethyl-3,5-diaminophenyl)ethan-1-one.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent .
Comparison with Similar Compounds
- 1-(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
- 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Comparison: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one is unique due to its specific structural configuration, which imparts a distinct musk fragrance. Its stability and long-lasting scent make it more desirable compared to other similar compounds .
Properties
CAS No. |
60788-23-0 |
|---|---|
Molecular Formula |
C14H18N2O5 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-(2-tert-butyl-4,6-dimethyl-3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C14H18N2O5/c1-7-10(9(3)17)11(14(4,5)6)13(16(20)21)8(2)12(7)15(18)19/h1-6H3 |
InChI Key |
PIWLKRVATMSBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















